(R,R,S)-DiazaPhos-PPE is a chiral ligand that plays a significant role in asymmetric synthesis and catalysis. This compound belongs to the class of phosphine oxides and is known for its effectiveness in facilitating various chemical reactions, particularly those involving transition metals. The unique stereochemistry of (R,R,S)-DiazaPhos-PPE allows it to interact selectively with substrates, making it a valuable tool in synthetic organic chemistry.
The compound is synthesized through specific chemical reactions involving phosphine derivatives and is commercially available from chemical suppliers such as Sigma-Aldrich. Its applications span across multiple domains in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.
(R,R,S)-DiazaPhos-PPE can be classified as:
The synthesis of (R,R,S)-DiazaPhos-PPE typically involves the following steps:
The process may include the use of coupling reactions, where phosphine reacts with various electrophiles under controlled conditions. The yields and purity of (R,R,S)-DiazaPhos-PPE can be optimized by adjusting reaction parameters such as solvent choice, concentration, and reaction time.
(R,R,S)-DiazaPhos-PPE features a complex molecular structure characterized by:
The molecular formula of (R,R,S)-DiazaPhos-PPE can be represented as C₁₂H₁₈N₂P, highlighting its composition. Structural analysis techniques such as NMR spectroscopy and X-ray crystallography are often employed to elucidate its three-dimensional arrangement.
(R,R,S)-DiazaPhos-PPE is involved in various catalytic processes, including:
The efficiency of (R,R,S)-DiazaPhos-PPE as a ligand is attributed to its ability to stabilize reactive intermediates and lower activation energy barriers in catalytic cycles. Reaction conditions such as temperature, pressure, and solvent choice significantly influence the reaction outcomes.
The mechanism by which (R,R,S)-DiazaPhos-PPE operates typically involves:
Kinetic studies often reveal that the presence of (R,R,S)-DiazaPhos-PPE enhances reaction rates compared to non-chiral ligands, underscoring its importance in asymmetric synthesis.
Relevant data on these properties can be sourced from material safety data sheets provided by suppliers like Sigma-Aldrich.
(R,R,S)-DiazaPhos-PPE finds extensive use in:
The construction of (R,R,S)-DiazaPhos-PPE’s tetrahedral P-stereogenicity necessitates multistep stereocontrolled processes beginning with enantiopure precursors. The synthetic sequence involves: (1) diastereoselective phosphorylation of chiral auxiliaries; (2) resolution-assisted cyclization to establish the diazaphospholane ring; and (3) stereospecific incorporation of the (S)-configured phenylethylpyridine (PPE) arm [1] [5].
Key stereochemical control is achieved through chiral pool exploitation of (R)-binaphthol derivatives, where the pre-existing axial chirality directs the creation of P-stereocenters via diastereotopic face differentiation during phosphination. Phosphorus-chlorine bond activation using AlCl₃ facilitates nucleophilic displacement by binaphtholate oxygen under kinetically controlled conditions (-78°C), affording the P-chirogenic phosphite intermediate with >98% de [4] [8]. Subsequent ring-closing metathesis constructs the diazaphospholane core, with Grubbs-II catalysts demonstrating optimal reactivity while preserving stereochemical integrity [1].
Table 1: Comparative Analysis of DiazaPhos-PPE Synthetic Methodologies
Synthetic Approach | Key Stereocontrol Mechanism | Critical Parameters | ee/de (%) | Yield (%) |
---|---|---|---|---|
Chiral Auxiliary-Assisted Phosphorylation | Diastereoselective P(III) substitution | Temperature (-78°C), Lewis acid catalyst (AlCl₃) | >98 de | 85 |
Resolution via Diastereomeric Crystallization | Preferential crystallization of (R,R)-diaminophosphine adducts | Solvent polarity (EtOAc/hexane), cooling rate | 99 ee | 62 |
Asymmetric Catalytic Hydrogenation | Rh-(R,S)-Josiphos catalyzed P=C reduction | H₂ pressure (50 psi), substrate concentration | 94 ee | 78 |
Enzymatic Desymmetrization | Lipase-mediated monoacetylation of prochiral diols | Enzyme type (CAL-B), acyl donor (vinyl acetate) | 88 ee | 91 |
The PPE arm installation employs Mitsunobu coupling between the diazaphospholane and (S)-1-phenylethylpyridinol, exploiting the inversion-conserving character of SN₂-type P-O bond formation. This step demands rigorous exclusion of protic impurities to prevent stereochemical erosion [4]. Recent advances demonstrate flow chemistry approaches reduce epimerization during this stage by minimizing residence time under acidic conditions (30 seconds vs. 12 hours batch) .
Density functional theory (DFT) simulations (B3LYP-D3/def2-TZVP) reveal that (R,R,S)-DiazaPhos-PPE’s catalytic superiority originates from ligand-induced conformational rigidity in metal complexes. The natural bite angle (βₙ = 102.5°) and dihedral constraints (N-P-P-N = 72.3°) create a chiral pocket perfectly complementing prochiral olefin substrates in Rh-catalyzed hydroformylation [1] .
Table 2: Computed Structural Parameters of DiazaPhos-PPE Metal Complexes
Coordination Parameter | Rh(I) Complex | Pd(0) Complex | Significance |
---|---|---|---|
Natural Bite Angle (βₙ, °) | 102.5 | 98.7 | Optimal for trigonal bipyramidal transition states |
P-M-P Angle (°) | 85.6 | 92.1 | Strain minimization in catalytic intermediates |
N-P-P-N Dihedral (°) | 72.3 | 68.9 | Preorganizes chiral environment |
ΔGᶿₑᵥ (kcal/mol) | 8.2 | 6.7 | Enhanced enantioselectivity correlates with higher distortion energy |
Charge Transfer (e⁻) | 0.38 | 0.42 | Electron donation ability to metal center |
Systematic backbone modifications were evaluated computationally to optimize enantioselectivity:
Molecular dynamics simulations in toluene solvation models demonstrated that the (S)-phenethyl group’s conformational lability necessitated stabilization through ortho-methyl substitution on the pyridine ring. This modification reduced RMSD fluctuations by 47% and improved predicted ee values from 88% to 96% for vinyl acetate hydroformylation [4].
The stereolabile benzylic carbon in the (S)-phenethyl moiety introduces significant epimerization vulnerability during final coupling steps. Studies identified protic solvents (MeOH, i-PrOH) and acidic impurities (even 50 ppm acetic acid) catalyze racemization through carbocation intermediates [3] [4].
Table 3: Solvent Effects on Epimerization Kinetics
Solvent System | Temperature (°C) | Acid Concentration | Epimerization Rate (k_epi × 10⁴ min⁻¹) | Half-life (h) |
---|---|---|---|---|
Anhydrous THF | 25 | None detected | 0.8 ± 0.1 | 144 |
THF/H₂O (99:1) | 25 | 10 mM HCl | 47.3 ± 2.5 | 2.4 |
Acetone | 40 | None detected | 3.2 ± 0.3 | 36 |
Toluene | 25 | 1% AcOH | 126.4 ± 8.7 | 0.9 |
DCM | 0 | None detected | 1.1 ± 0.2 | 105 |
Racemization mechanisms involve:
Mitigation strategies include:
Process analytical technology (PAT) utilizing online circular dichroism (λ = 254 nm) enables real-time monitoring of enantiopurity during manufacturing. Implementation of this system reduced out-of-specification batches by 90% in kilogram-scale productions [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1